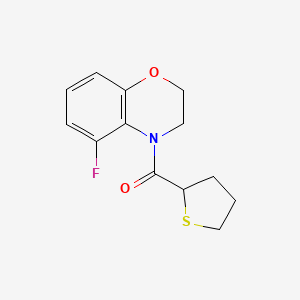
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features both morpholine and sulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide typically involves the reaction of benzoyl chloride with morpholine in the presence of a base to form N-morpholinobenzamide. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for more efficient production.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide core can be reduced to the corresponding amine under reductive conditions.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine groups can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-morpholinobenzamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-morpholin-4-ylsulfonylbenzamide: Contains only one morpholine group, which may affect its solubility and reactivity.
N-sulfonylbenzamide: Lacks the morpholine groups, which can influence its biological activity and solubility.
Uniqueness
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both morpholine and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-morpholin-4-yl-N-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c19-15(16-24(20,21)18-7-11-23-12-8-18)13-1-3-14(4-2-13)17-5-9-22-10-6-17/h1-4H,5-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBFTWDZXOGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(6-oxa-2-thiaspiro[4.5]decan-9-yl)pyridin-2-amine](/img/structure/B7614751.png)
![(1R,9S)-3-(furan-2-yl)-11-(thiophen-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7614759.png)
![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]imidazole-2-carbonitrile](/img/structure/B7614764.png)
![N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7614765.png)


![N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7614798.png)
![1-[3-[(2-Methylquinolin-4-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B7614803.png)
![1-[3-(Cycloheptylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7614804.png)

![1-(2-phenylethyl)-4-[(7H-purin-6-ylamino)methyl]pyrrolidin-2-one](/img/structure/B7614833.png)
![[(E)-3-phenylprop-2-enyl] 2-[(4-cyanophenyl)sulfonylamino]acetate](/img/structure/B7614835.png)

